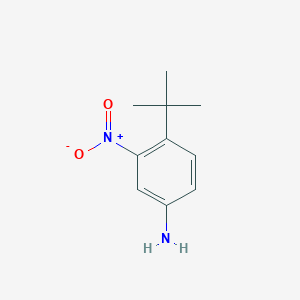

4-Tert-butyl-3-nitroaniline

Descripción

Significance of Substituted Anilines as Research Probes and Synthetic Intermediates

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile research probes and indispensable synthetic intermediates. Their utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like organic polymers and dyes. researchgate.net The functional groups attached to the aniline (B41778) ring and their positions are crucial in determining the molecule's physical and biological properties. tohoku.ac.jp

Aniline derivatives are fundamental building blocks in numerous industries, making the development of efficient and selective synthesis methods a significant area of academic and industrial research. bohrium.com These compounds are widely found in medicinal chemistry and material science, where they form the structural motifs of many bioactive molecules and functional materials. nih.gov The ability to introduce various substituents onto the aniline core allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and interaction with biological targets or light.

The development of new synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has greatly expanded the toolkit for creating a diverse array of substituted anilines. researchgate.net These methods often provide reliable and versatile routes to these important compounds under user-friendly conditions. researchgate.net The quest for robust and efficient methods to construct multi-substituted anilines from readily available starting materials remains a key focus in organic synthesis. nih.gov

Evolution of Research on Nitroaniline Derivatives in Contemporary Organic Synthesis

Nitroaniline derivatives, a specific class of substituted anilines, have a rich history in organic synthesis and continue to be the subject of intensive research. The nitro group, with its strong electron-withdrawing nature, significantly influences the reactivity of the aromatic ring and the amino group. mdpi.com This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of arene functionalization. acs.org

Historically, the synthesis of nitroaniline derivatives has been crucial for the production of dyes, pigments, and explosives. In contemporary organic synthesis, the focus has shifted towards their application as key intermediates in the synthesis of complex molecules with valuable biological activities. nih.gov For instance, the nitro group can be readily reduced to an amino group, providing a pathway to a wide range of further functionalization. This versatility makes nitroanilines valuable precursors in the pharmaceutical industry. nih.govwiley.com

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis and transformation of nitroaniline derivatives. This includes the use of novel catalytic systems and the exploration of new reaction pathways. nih.govpcbiochemres.com For example, metal-free and acid-free methods for C-nitration have been developed, offering a more sustainable approach to synthesizing these important compounds. rsc.org Furthermore, the unique reactivity of nitroanilines continues to be explored, with studies revealing unusual reactivity patterns, such as high SNAr reactivity with hydroxide (B78521) ions in aqueous media, which contrasts with their typical behavior in organic solvents. acs.org

Unique Structural Elements of 4-Tert-butyl-3-nitroaniline and their Influence on Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical properties and reactivity. The molecule features a bulky tert-butyl group, a strong electron-withdrawing nitro group, and a nucleophilic amino group on a benzene (B151609) ring. cymitquimica.com

The tert-butyl group , being large and sterically demanding, exerts significant steric hindrance. This bulkiness can influence the regioselectivity of reactions by blocking access to the ortho position (position 2). It also increases the lipophilicity of the molecule, which can affect its solubility and interactions in different solvent systems.

The nitro group at position 3 is a powerful electron-withdrawing group. This has several important consequences:

It deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like further nitration or halogenation more difficult.

It increases the acidity of the amino group's protons.

It activates the positions ortho and para to it for nucleophilic aromatic substitution, although this effect is less pronounced than when the nitro group is para to a leaving group.

The nitro group itself can be a site of reaction, most notably reduction to an amino group, which opens up a plethora of synthetic possibilities. evitachem.com

The amino group at position 1 is a nucleophilic center and an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the electronic influence of the amino group is counteracted by the strong deactivating effect of the nitro group. The interplay between the directing effects of the amino and nitro groups, along with the steric hindrance from the tert-butyl group, makes the prediction of reactivity in electrophilic substitution reactions complex.

This specific arrangement of substituents in this compound leads to a nuanced reactivity profile, making it an interesting substrate for studying the interplay of steric and electronic effects in organic reactions.

Overview of Current Research Trajectories Involving the Chemical Compound

Current research involving this compound and related structures primarily focuses on its utility as a synthetic intermediate for creating more complex molecules with potential applications in pharmaceuticals and materials science. cymitquimica.comchemscene.com The unique substitution pattern of the molecule provides a scaffold for building diverse chemical libraries.

One major research trajectory is its use in the synthesis of heterocyclic compounds. The presence of both an amino and a nitro group in a specific arrangement allows for cyclization reactions to form various heterocyclic rings, which are prevalent in many biologically active compounds. wiley.compcbiochemres.com For example, the reduction of the nitro group to an amine, followed by condensation with a suitable partner, can lead to the formation of benzimidazole (B57391) derivatives, a class of compounds with a wide range of therapeutic applications. wiley.com

Another area of interest is the exploration of its reactivity in various coupling reactions. The amino group can be a handle for N-arylation or other C-N bond-forming reactions, allowing for the construction of larger, more complex molecular architectures. researchgate.net The potential for further functionalization of the aromatic ring, despite the deactivating effect of the nitro group, is also a subject of investigation, potentially through the use of modern catalytic methods that can overcome such deactivation.

Furthermore, the physical and chemical properties of this compound itself, and its derivatives, are of interest. For instance, the study of how the bulky tert-butyl group and the polar nitro group affect crystal packing and solid-state properties could be relevant in materials science. iucr.org The compound can also serve as a model system to study the intricate balance of steric and electronic effects on chemical reactivity and reaction mechanisms.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol chemscene.com |

| Appearance | Yellow to orange solid cymitquimica.com |

| Solubility | Moderately soluble in organic solvents, limited solubility in water cymitquimica.com |

| CAS Number | 31951-12-9 chemscene.comsynocule.in |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBIPCNLIXXUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311478 | |

| Record name | 4-tert-butyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31951-12-9 | |

| Record name | 31951-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-butyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TERT-BUTYL)-3-NITROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Tert Butyl 3 Nitroaniline and Functionalized Derivatives

Regioselective Nitration Strategies for Aryl Amines

The synthesis of specifically substituted nitroanilines, such as 4-tert-butyl-3-nitroaniline, is a significant task in organic chemistry. cymitquimica.com The challenge lies in controlling the position of nitration on the aromatic ring, which is influenced by the electronic and steric effects of existing substituents. Traditional nitration methods often lead to mixtures of isomers, necessitating advanced strategies for achieving high regioselectivity.

Utilization of tert-Butyl Nitrite (B80452) (t-BuONO) in C-H Bond (Sub)nitration Reactions

Tert-butyl nitrite (t-BuONO) has emerged as a versatile and efficient reagent for the nitration of C-H bonds under mild conditions. sci-hub.sersc.org It serves as a valuable alternative to classical nitrating agents, offering unique selectivity and functional group tolerance. sci-hub.se This reagent is particularly effective for the direct nitration of N-alkyl anilines, providing access to synthetically useful N-nitroso N-alkyl nitroanilines. sci-hub.seacs.orgnih.gov

A significant advancement in nitration chemistry is the development of protocols that operate without the need for metal catalysts or strong acids. rsc.orgresearchgate.net Tert-butyl nitrite facilitates such transformations, promoting the synthesis of nitroanilines with high chemoselectivity and yields. rsc.org These methods are environmentally benign, avoiding the use of toxic and expensive metallic reagents. thieme-connect.com The reactions are typically conducted in common solvents like acetonitrile (B52724) at moderate to elevated temperatures. researchgate.net For instance, the reaction of various N-alkyl anilines with t-BuONO under catalyst- and acid-free conditions efficiently yields the corresponding ring-nitrated products. sci-hub.se This approach is compatible with a wide range of functional groups and provides a direct route to valuable nitroaromatic intermediates. rsc.org

Table 1: Regioselective Nitration of Anilines using tert-Butyl Nitrite (t-BuONO) This interactive table summarizes the results for the nitration of various N-alkyl anilines using t-BuONO under metal- and acid-free conditions. Data is compiled from studies demonstrating the efficiency and regioselectivity of this methodology.

| Substrate (Aniline Derivative) | TBN (equiv.) | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| N-Benzylaniline | 4.0 | 80 | 3 | p-Nitro-N-nitroso-N-benzylaniline | 85 | researchgate.net |

| N-Ethylaniline | 4.0 | 80 | 3 | p-Nitro-N-nitroso-N-ethylaniline | 80 | researchgate.net |

| 4-Fluoro-N-benzylaniline | 4.0 | 80 | 6 | 2-Nitro-4-fluoro-N-nitroso-N-benzylaniline | 84 | sci-hub.se |

| 4-Chloro-N-benzylaniline | 4.0 | 80 | 3 | 2-Nitro-4-chloro-N-nitroso-N-benzylaniline | 81 | sci-hub.se |

| 4-Bromo-N-benzylaniline | 4.0 | 80 | 3 | 2-Nitro-4-bromo-N-nitroso-N-benzylaniline | 72 | sci-hub.se |

The mechanism of nitration using t-BuONO is believed to proceed through a radical pathway. sci-hub.sersc.org The process is initiated by the homolytic cleavage of tert-butyl nitrite, which generates a tert-butoxy (B1229062) radical and a nitroso radical (NO•). sci-hub.se The tert-butoxy radical can abstract a hydrogen atom, while the nitroso radical can be oxidized to the nitrogen dioxide radical (NO₂•) under aerobic conditions. rsc.orgthieme-connect.com In the case of N-alkyl anilines, the reaction likely involves the formation of a nitrogen-based radical that delocalizes onto the aromatic ring. rsc.org Subsequent coupling of this aryl radical intermediate with the NO₂• radical affords the final nitrated product. rsc.org Experiments showing that the reaction is inhibited by radical scavengers like TEMPO support this proposed radical mechanism. sci-hub.se

Development of Metal-Free and Acid-Free Nitration Protocols

Oxidative Conversion of Aryl Amines to Nitroarenes

An alternative strategy for synthesizing nitroarenes is the direct oxidation of the corresponding aryl amines. mdpi.comresearchgate.net This transformation is a valuable synthetic tool, and numerous methods have been developed, employing various oxidants and catalytic systems. researchgate.net This approach avoids the direct use of nitrating agents and can offer different selectivity profiles.

Transition metals are effective catalysts for the oxidation of anilines to nitroarenes. mdpi.com Rhodium complexes, in particular, have shown significant efficacy. For example, dirhodium caprolactamate, Rh₂(cap)₄, catalyzes the oxidation of substituted anilines to nitroarenes using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netresearchgate.net The reaction proceeds efficiently at moderate temperatures, with anilines bearing electron-donating groups generally providing higher yields. researchgate.net

Copper-based catalysts have also been employed for similar transformations. A copper-aluminophosphate (CuAlPO-5) catalyst has been used for the oxidation of various aryl amines with TBHP, demonstrating high conversion and selectivity. mdpi.com This heterogeneous catalyst can be recovered and reused multiple times, highlighting its practical utility. mdpi.com

Table 2: Metal-Catalyzed Oxidation of Aryl Amines to Nitroarenes This interactive table presents selected examples of rhodium- and copper-catalyzed oxidation of anilines to their corresponding nitroarenes, showcasing the conditions and yields.

| Substrate (Aniline) | Catalyst | Oxidant | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Aniline (B41778) | Rh₂(cap)₄ | TBHP | Nitrobenzene | 75 | researchgate.net |

| 4-Methoxyaniline | Rh₂(cap)₄ | TBHP | 1-Methoxy-4-nitrobenzene | 85 | researchgate.net |

| 4-Chloroaniline | Rh₂(cap)₄ | TBHP | 1-Chloro-4-nitrobenzene | 44 | researchgate.net |

| 4-Bromoaniline | CuAlPO-5 | TBHP | 1-Bromo-4-nitrobenzene | 98 | mdpi.com |

| 4-Methylaniline | CuAlPO-5 | TBHP | 1-Methyl-4-nitrobenzene | 95 | mdpi.com |

Organoselenium compounds have been successfully used to mediate the oxidation of aryl amines to nitroarenes. mdpi.comunifi.it Reagents such as diphenyl diselenide or benzeneseleninic acid, in the presence of hydrogen peroxide (H₂O₂), facilitate the selective conversion of anilines to nitroarenes in aqueous media. rsc.org Mechanistic studies, including ⁷⁷Se-NMR analysis, suggest that the reaction proceeds through Se(IV) species, such as benzeneperoxyseleninic acid, which act as the active oxidants in the catalytic cycle. mdpi.comrsc.org The reaction mechanism is believed to involve the initial oxidation of the aniline to a hydroxylamine (B1172632), followed by further oxidation to a nitrosoarene, and finally to the nitroarene product, with the selenium species being regenerated in the process. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylaniline |

| 4-tert-butyl-1-nitrobenzene |

| 4-(Tert-butyl)-2-iodoaniline |

| Acetonitrile |

| Aniline |

| Benzeneseleninic acid |

| Benzeneperoxyseleninic acid |

| Copper-aluminophosphate (CuAlPO-5) |

| Diphenyl diselenide |

| Dirhodium caprolactamate |

| Hydrogen peroxide |

| N-Benzylaniline |

| N-Ethylaniline |

| N-nitroso N-alkyl nitroanilines |

| N-nitroso-N-benzylaniline |

| N-nitroso-N-ethylaniline |

| Nitroarenes |

| Nitroso radical |

| Nitrogen dioxide radical |

| Rhodium |

| Selenium dioxide |

| Sodium selenite |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) |

| Tert-butoxy radical |

| Tert-butyl hydroperoxide (TBHP) |

| Tert-butyl nitrite (t-BuONO) |

| 1-Bromo-4-nitrobenzene |

| 1-Chloro-4-nitrobenzene |

| 1-Methyl-4-nitrobenzene |

| 2-Nitro-4-bromo-N-nitroso-N-benzylaniline |

| 2-Nitro-4-chloro-N-nitroso-N-benzylaniline |

| 2-Nitro-4-fluoro-N-nitroso-N-benzylaniline |

| 4-Bromoaniline |

| 4-Chloro-N-benzylaniline |

| 4-Chloroaniline |

| 4-Fluoro-N-benzylaniline |

| 4-Methylaniline |

| 4-Methoxyaniline |

| 1-Methoxy-4-nitrobenzene |

Metal-Catalyzed Oxidation Systems (e.g., Rhodium, Copper)

Functional Group Transformations and Derivatization Approaches

Functional group transformations are pivotal in diversifying the molecular architecture of aniline derivatives. These reactions allow for the introduction of various substituents, leading to compounds with tailored properties.

The direct nitration of anilines presents a significant challenge in synthetic chemistry because aniline derivatives are highly reactive and susceptible to oxidation. wiley.com However, recent advancements have led to the development of metal-free and acid-free methodologies for the chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines using tert-butyl nitrite (TBN). rsc.org This approach allows for the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields. rsc.org The reaction's selectivity can be controlled by the choice of solvent. rsc.orgrsc.org For instance, using tert-butanol (B103910) as a solvent favors the N-nitrosation process, while water promotes C-nitration. sci-hub.se

A plausible mechanism involves the thermal homolysis of TBN to generate nitrogen monoxide (NO) and tert-butoxy radicals. rsc.org The NO radical is then oxidized to a nitrogen dioxide (NO2) radical in the presence of air. rsc.org C-nitration proceeds via an electrophilic radical addition of the NO2 radical to the aniline substrate. rsc.org In contrast, N-dealkylation-N-nitrosation is initiated by the abstraction of a hydrogen atom from the N-alkyl group by a tert-butoxy radical, leading to an α-amino radical. sci-hub.se This intermediate is then oxidized to an iminium ion, which subsequently yields a secondary amine that can be nitrosated by TBN. sci-hub.se

Table 1: Solvent-Controlled Chemoselective Reactions of N-Alkyl Anilines with TBN rsc.orgrsc.org

| Solvent | Predominant Reaction | Product Type |

| tert-Butanol | N-Dealkylation-Nitrosation | N-Nitrosoanilines |

| Water | C-Nitration | Nitroanilines |

| Acetonitrile | Mixture of Products | N-Nitrosoanilines and Nitroanilines |

This table illustrates how the solvent choice can direct the reaction towards either N-dealkylation-nitrosation or C-nitration.

Phenylenediamines are important building blocks in the synthesis of various heterocyclic compounds, such as benzimidazoles and benzodiazepines. sci-hub.se A common route to N-alkyl phenylenediamines involves the reduction of the corresponding N-alkyl nitroanilines. sci-hub.se This transformation can be efficiently achieved using various reducing agents. For example, the reduction of o-nitroaniline to o-phenylenediamine (B120857) can be accomplished using zinc dust and sodium hydroxide (B78521) in ethanol. orgsyn.org

Another established method is the reductive alkylation of a nitroaniline with a ketone in the presence of hydrogen and a hydrogenation catalyst. google.com For instance, N,N'-diisopropyl-p-phenylenediamine can be prepared from p-nitroaniline and acetone. google.com More recently, photocatalytic methods have emerged as a greener alternative. The reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) has been demonstrated using platinum-doped lanthanum hydroxide nanowires under visible light irradiation. ingentaconnect.com Similarly, commercial cadmium sulfide (B99878) (CdS) has been shown to be a highly efficient photocatalyst for this transformation in water, achieving nearly 100% conversion and 98% selectivity in a short time. rsc.org

Catalytic hydrogenation using bimetallic catalysts, such as palladium-nickel supported on graphene oxide, also provides an effective method for the preparation of o-phenylenediamine from o-nitroaniline. google.com

Table 2: Methods for the Reductive Synthesis of Phenylenediamines

| Starting Material | Reagents/Catalyst | Product | Reference |

| o-Nitroaniline | Zinc dust, NaOH, Ethanol | o-Phenylenediamine | orgsyn.org |

| p-Nitroaniline | Acetone, H₂, Hydrogenation catalyst | N,N'-diisopropyl-p-phenylenediamine | google.com |

| 4-Nitroaniline | Pt/La(OH)₃ nanowires, Visible light | p-Phenylenediamine | ingentaconnect.com |

| 4-Nitroaniline | CdS, Visible light, Water | p-Phenylenediamine | rsc.org |

| o-Nitroaniline | Pd-Ni/Graphene oxide, H₂ | o-Phenylenediamine | google.com |

This table summarizes various methodologies for the synthesis of phenylenediamines from nitroanilines, highlighting both classical and modern approaches.

The reaction of N-alkyl anilines with an excess of tert-butyl nitrite (TBN) can lead to the formation of N-nitroso N-alkyl nitroanilines in excellent yields. sci-hub.se This reaction proceeds efficiently across a wide range of substrates and provides synthetically useful intermediates. sci-hub.seresearchgate.net These N-nitroso N-alkyl nitroanilines can be readily converted into N-alkyl phenylenediamines or N-alkyl nitroanilines through subsequent reactions. sci-hub.seresearchgate.net For example, treatment with zinc and acetic acid affords N-alkyl phenylenediamines, while reaction with hydrochloric acid in methanol (B129727) leads to N-alkyl nitroanilines. sci-hub.seresearchgate.net

The formation of these compounds is thought to occur through a sequential process where the initial N-alkyl aniline undergoes nitration, followed by N-nitrosation. wiley.com Kandasamy and co-workers have systematically studied the reactions between secondary anilines and TBN, confirming that N-nitroso-N-alkyl nitroanilines are the major products. wiley.com

Reductive Synthesis of Phenylenediamines from Nitroanilines

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in The application of these principles to the synthesis of this compound and its derivatives is an area of active research.

One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. royalsocietypublishing.org The use of tert-butyl nitrite (TBN) as a nitrosating and nitrating agent is considered a greener approach as it can be used under metal- and acid-free conditions, with tert-butanol being the only major by-product. rsc.org Furthermore, some of these reactions can be performed under solvent-free conditions, which minimizes waste. rsc.org The development of photocatalytic reductions of nitroanilines using water as a solvent is another significant step towards a more sustainable synthesis of phenylenediamines. rsc.org

The use of catalysts, a cornerstone of green chemistry, allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. royalsocietypublishing.org The development of novel catalytic systems, such as the aforementioned bimetallic nanoparticles and photocatalysts, for the reduction of nitroanilines exemplifies this principle. ingentaconnect.comrsc.orggoogle.com These methods often offer advantages in terms of recyclability of the catalyst and reduced energy consumption. royalsocietypublishing.org

Mechanistic Investigations of 4 Tert Butyl 3 Nitroaniline Reactivity

Elucidation of Reaction Pathways and Catalytic Cycles

The reactivity of 4-tert-butyl-3-nitroaniline is governed by its distinct functional groups, which allow it to participate in a variety of reaction pathways, including reductions, substitutions, and cross-coupling reactions. Catalytic systems are often essential to control the selectivity and efficiency of these transformations.

The synthesis of substituted nitroanilines often begins with the nitration of an appropriately substituted aniline (B41778) or benzene (B151609) derivative. For instance, the synthesis of the related compound 2-tert-butyl-3-nitroaniline (B494255) involves the carefully controlled nitration of 2-tert-butylaniline (B1265841) using a mixture of concentrated sulfuric and nitric acids. smolecule.com A similar pathway can be envisaged for this compound, likely starting from 4-tert-butylaniline. An alternative approach involves the nucleophilic aromatic substitution of a precursor like 4-(tert-butyl)-1-chloro-2-nitrobenzene with an amine, a reaction that proceeds at elevated temperatures. uni-marburg.de

Once formed, the functional groups of this compound open up several reaction pathways:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a cornerstone transformation in the synthesis of diamine derivatives. This is typically achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon (Pd/C) catalyst or chemical reducing agents such as tin(II) chloride in an acidic medium. smolecule.comnih.gov The established Haber mechanism for catalytic hydrogenation suggests a stepwise reduction from the nitro compound to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the aniline. nih.gov However, some studies suggest a possible direct pathway from the nitro compound to the hydroxylamine without a nitroso intermediate. nih.gov

Catalytic Cross-Coupling Reactions: The aromatic ring of this compound and its derivatives can participate in transition metal-catalyzed cross-coupling reactions. chemscene.com For example, halogenated derivatives of 4-tert-butyl-nitroaniline can serve as building blocks in complex molecule synthesis. In these reactions, often catalyzed by palladium complexes with phosphine (B1218219) ligands, an aryl halide or triflate is coupled with a variety of partners. chemscene.com

Oxidation of the Amino Group: While reduction is more common, the amino group can be oxidized back to a nitro group or other functionalities. smolecule.com Various metal-catalyzed systems using oxidants like tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (m-CPBA) have been developed for the oxidation of anilines to nitroarenes. mdpi.com

A generalized catalytic cycle for the reduction of a nitroaromatic compound is shown below. This process is fundamental to the subsequent functionalization of the resulting amine.

Table 1: Generalized Catalytic Hydrogenation Pathway of Nitroarenes

| Step | Intermediate Formed | Description |

| 1 | Nitrosoarene | The nitro group (-NO₂) is initially reduced to a nitroso group (-NO). |

| 2 | Phenylhydroxylamine | The nitroso group is further reduced to a hydroxylamine (-NHOH). |

| 3 | Aniline | The hydroxylamine undergoes final reduction to an amino group (-NH₂). |

| Alternative Pathway | Azoxybenzene | A condensation reaction between the nitroso intermediate and the hydroxylamine can occur, leading to bimolecular products. nih.gov |

This table illustrates the general sequence of intermediates in the catalytic reduction of nitroarenes, based on the Haber model. nih.gov

Role of Radical Intermediates in Functionalization Reactions

Radical intermediates play a significant role in certain functionalization reactions of anilines and their derivatives. Reagents like tert-butyl nitrite (B80452) and tert-butyl hydroperoxide are known to initiate radical processes, enabling C-H functionalization and other transformations under relatively mild conditions.

Tert-butyl nitrite, in particular, is a versatile reagent that can act as both a free-radical initiator and a source of nitrogen-oxygen fragments. smolecule.com Its thermal homolysis generates a tert-butoxy (B1229062) radical and nitric oxide (NO). rsc.org The highly reactive tert-butoxy radical can abstract a hydrogen atom, for instance from the N-H bond of an aniline or a sulfonamide, creating a nitrogen-centered radical. rsc.org This radical can then be delocalized onto the aromatic ring, creating key radical intermediates that can couple with other radical species like •NO₂ to form nitrated products. rsc.org This provides a metal-free pathway for nitration. rsc.org

A proposed mechanism for radical-mediated nitration is as follows:

Initiation: Thermal decomposition of tert-butyl nitrite generates tert-butoxy (t-BuO•) and nitric oxide (•NO) radicals. rsc.org

Hydrogen Abstraction: The t-BuO• radical abstracts a hydrogen atom from the substrate (e.g., the amino group of an aniline) to form a substrate radical. rsc.org

Radical Coupling: The substrate radical couples with a nitrogen dioxide radical (•NO₂), which can be formed from the oxidation of •NO, to yield the final nitrated product. rsc.org

Similarly, tert-butyl hydroperoxide (TBHP) can be used in metal-catalyzed oxidations to generate tert-butylperoxy radicals (t-BuOO•). These radicals are effective oxidants for anilines and can drive the conversion of the amino group to a nitro group, likely proceeding through hydroxylamine and nitroso intermediates. mdpi.com

The involvement of radical pathways is often suggested by preliminary mechanistic studies in reactions like the copper-catalyzed C-H nitration of indoline (B122111) derivatives, where tert-butyl nitrite serves as the nitro source. rsc.org These radical-mediated reactions are valuable for their unique reactivity and ability to functionalize otherwise inert C-H bonds. smolecule.com

Analysis of Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of the this compound ring in substitution reactions is a delicate balance of the electronic and steric effects of its three substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is influenced by competing directing effects. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. The tert-butyl group is a moderately activating group and also an ortho-, para-director. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director.

The net effect is a complex reactivity map. The powerful activation by the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, the nitro group strongly deactivates the entire ring, making electrophilic substitution more difficult than in aniline itself. Furthermore, the bulky tert-butyl group at position 4 provides significant steric hindrance, which would likely disfavor substitution at the adjacent position 5 and could influence the ratio of substitution at positions 2 and 6. The amino group can also participate directly in reactions such as diazotization, which is a key step in forming azo dyes. smolecule.com

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, an aromatic ring typically requires strong electron-withdrawing groups (like -NO₂) to stabilize the negative charge of the intermediate Meisenheimer complex, and a good leaving group (like a halide). While this compound itself does not have a leaving group, its derivatives do participate in SNAr. For example, the synthesis of 4-(tert-butyl)-N-butyl-2-nitroaniline is achieved by reacting 4-(tert-butyl)-1-chloro-2-nitrobenzene with N-butylamine. uni-marburg.de In this case, the nitro group ortho to the chlorine leaving group strongly activates the ring for nucleophilic attack. If this compound were to be, for example, halogenated at the 2- or 6-position, the resulting compound would be highly activated towards SNAr due to the presence of the ortho/para nitro group.

Impact of Substituent Effects on Regioselectivity and Reaction Kinetics

The substituents on the this compound ring have a profound impact on both the position of chemical attack (regioselectivity) and the speed of the reaction (kinetics).

Regioselectivity: The regiochemical outcome of reactions is dictated by the interplay of electronic and steric effects.

Electronic Effects: The electron-donating amino group directs electrophiles to positions 2 and 6. The electron-withdrawing nitro group directs nucleophiles to the positions ortho and para to it (positions 2, 4, and 6). The combined electronic influence strongly favors reactions at positions 2 and 6.

Steric Effects: The large tert-butyl group at position 4 presents a significant steric barrier. This bulkiness hinders attack at the adjacent C5 position and can also influence the rate of attack at C6, potentially favoring reactions at the less hindered C2 position. In cross-coupling reactions involving halogenated derivatives, steric hindrance from the tert-butyl group can slow down key steps like transmetalation.

Reaction Kinetics: The rate of reaction is also heavily influenced by the substituents.

The electron-withdrawing nitro group deactivates the ring towards electrophilic attack, slowing down reactions like halogenation or nitration.

Conversely, the nitro group accelerates nucleophilic aromatic substitution by stabilizing the anionic intermediate.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Regioselectivity & Kinetics |

| -NH₂ | 1 | Activating, Electron-donating | Small | Directs electrophiles to positions 2 & 6; Activates ring for EAS. |

| -NO₂ | 3 | Deactivating, Electron-withdrawing | Medium | Deactivates ring for EAS; Activates ring for SNAr at positions 2, 4, 6. |

| -C(CH₃)₃ | 4 | Activating, Electron-donating | Large | Sterically hinders attack at position 5; can slow reaction rates. vulcanchem.com |

Spectroscopic and Structural Characterization Studies of 4 Tert Butyl 3 Nitroaniline and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures. For 4-tert-butyl-3-nitroaniline and its related compounds, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

The ¹H NMR spectrum of a nitroaniline derivative provides critical information about the arrangement of protons within the molecule. For instance, in a related compound, 4-tert-butylaniline, the protons of the tert-butyl group typically appear as a sharp singlet in the ¹H NMR spectrum. chemicalbook.com The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and nitro groups, providing insights into their relative positions on the benzene (B151609) ring.

Similarly, ¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The carbon atoms of the tert-butyl group exhibit a characteristic signal, while the aromatic carbons show distinct resonances based on their chemical environment, which is dictated by the attached functional groups. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the molecular structure of compounds like this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shift values and may not represent experimentally measured data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.0 | 115 - 150 |

| NH₂ | 4.5 - 6.0 | - |

| tert-Butyl (CH₃) | ~1.3 | ~31 |

| tert-Butyl (quaternary C) | - | ~34 |

The tert-butyl (tBu) group has proven to be a valuable tool in NMR studies of large biomolecular complexes. nih.govnih.gov Its nine equivalent protons give rise to a strong, sharp singlet in the ¹H NMR spectrum, which can often be observed even when the macromolecule itself produces broad, poorly resolved signals. nih.govnih.gov This high sensitivity makes the tBu group an effective NMR probe. nih.govnih.gov

Researchers have successfully attached tBu groups to proteins to study their interactions within large assemblies, such as those involved in neurotransmitter release. nih.govnih.gov This strategy is particularly useful for systems that are difficult to study by other means due to limited solubility or stability. nih.govnih.gov Even in complexes exceeding 200 kDa, sharp tBu resonances can be detected at low concentrations, providing valuable information about the local environment and dynamics of the tagged site. nih.gov

Proton (1H) and Carbon-13 (13C) NMR for Molecular Architecture Confirmation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a detailed view of the functional groups present in a molecule. The combination of these two methods provides complementary information, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comsurfacesciencewestern.com

For nitroaniline derivatives, FT-IR and Raman spectra clearly reveal the characteristic vibrations of the nitro (NO₂) and amino (NH₂) groups. rasayanjournal.co.in The symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in specific regions of the spectrum. Similarly, the N-H stretching vibrations of the amino group are readily identifiable. The presence of the tert-butyl group is confirmed by its characteristic C-H stretching and bending modes.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational frequencies to specific molecular motions, providing a more complete understanding of the molecule's vibrational behavior. nih.govscholarsresearchlibrary.com

Table 2: Characteristic FT-IR and Raman Bands for Nitroaniline Derivatives Frequency ranges are approximate and can vary based on the specific molecular structure and environment.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | 1335 - 1385 |

| tert-Butyl (C-H) | Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | 1400 - 1600 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For nitroaniline compounds, the UV-Vis spectrum is characterized by absorption bands that arise from π-π* transitions within the benzene ring and charge-transfer transitions between the electron-donating amino group and the electron-withdrawing nitro group. researchgate.netresearchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring. The presence of the tert-butyl group can cause a slight shift in the absorption maxima compared to unsubstituted nitroaniline. The solvent environment can also influence the UV-Vis spectrum. science-softcon.de Analysis of the UV-Vis spectra of this compound and its analogues helps to characterize their electronic structure and conjugation. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound and for obtaining information about its structural features through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₄N₂O₂, the expected monoisotopic mass is approximately 194.1055 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For example, the loss of a methyl group or the entire tert-butyl group is a common fragmentation pathway for compounds containing this moiety. Analysis of the fragment ions helps to piece together the molecular structure and confirm the identity of the compound. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound This table is based on predicted data and serves as an illustrative example.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.11281 |

| [M+Na]⁺ | 217.09475 |

| [M-H]⁻ | 193.09825 |

X-ray Crystallography and Single-Crystal Structure Determination of Nitroaniline Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov Studies on various nitroaniline derivatives have revealed key structural features, including the planarity of the nitroaniline ring and the influence of intermolecular forces, such as hydrogen bonding, on the crystal packing. scispace.comacs.org

In many nitroaniline derivatives, intermolecular hydrogen bonds form between the amino group of one molecule and the nitro group of an adjacent molecule, leading to the formation of chains or dimers in the crystal lattice. rasayanjournal.co.inacs.org The presence of a bulky substituent like the tert-butyl group can influence these packing arrangements. scispace.com The detailed three-dimensional structure obtained from X-ray crystallography is crucial for understanding the solid-state properties of these materials and for rationalizing their behavior in various applications. rsc.org

Analysis of Intermolecular Hydrogen Bonding and Aromatic (π-π) Interactions in Crystal Packing

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure of this compound is not publicly available. Consequently, a specific analysis of its intermolecular hydrogen bonding and aromatic (π-π) interactions, including precise data on bond lengths, angles, and stacking distances, cannot be provided at this time.

While general principles of intermolecular forces in nitroaniline derivatives can be inferred from studies on analogous compounds, the specific packing arrangement of this compound remains uncharacterized in published research. The presence of the amino (-NH2) group as a hydrogen bond donor and the nitro (-NO2) group as an acceptor suggests the potential for N-H···O hydrogen bonds, which are a common feature in the crystal structures of other nitroanilines. researchgate.netmdpi.com These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.net

Furthermore, the aromatic ring of this compound would be expected to participate in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) is influenced by a combination of factors including electrostatic and van der Waals forces. encyclopedia.pub The bulky tert-butyl group would also exert significant steric influence on the crystal packing, potentially affecting the proximity and orientation of neighboring molecules and, consequently, the nature of both hydrogen bonding and π-π interactions.

However, without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions remains speculative. Detailed research findings and data tables, as requested, are contingent upon the future determination and publication of its crystal structure.

Computational and Theoretical Chemistry Approaches for 4 Tert Butyl 3 Nitroaniline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying systems like 4-tert-butyl-3-nitroaniline. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic descriptors. researchgate.netekb.eg These calculations can predict global chemical activity descriptors which offer crucial information about the molecule's stability and reactivity. ekb.eg

The electronic structure is heavily influenced by the interplay of the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) group. The tert-butyl group, while primarily acting as a bulky steric effector, also has a mild electron-releasing inductive effect. DFT calculations can quantify these electronic effects, predicting parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which are vital for understanding the molecule's behavior in chemical reactions. grafiati.com

Table 1: Calculated Global Reactivity Descriptors for this compound

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's ability to donate electrons. | -6.5 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's ability to accept electrons. | -1.8 eV |

| Energy Gap (ΔE) | (ELUMO - EHOMO); relates to chemical reactivity and stability. nih.gov | 4.7 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. ekb.eg | 2.35 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2; measures the power to attract electrons. ekb.eg | 4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η); quantifies the electrophilic nature of a molecule. ekb.eg | 3.71 eV |

The substituents on the benzene (B151609) ring of this compound significantly perturb the π-electron system. Aromaticity, a key concept related to electron delocalization, can be quantitatively assessed using indices derived from DFT calculations. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor, which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. mdpi.com For substituted benzenes, HOMA values less than 1 indicate a reduction in aromaticity. mdpi.com

In this compound, the push-pull effect between the amino and nitro groups can enforce a degree of quinoidal character in the ring, leading to bond length alternation and a decrease in aromaticity. mdpi.com Topological analysis of the electron density, such as the electron density at ring critical points, can also serve as a direct measure of the π-electron distribution and aromatic character. cdnsciencepub.com

Table 2: Aromaticity Indices for Benzene and a Predicted Value for this compound

| Compound | Aromaticity Index | Typical Value | Indication |

|---|---|---|---|

| Benzene (Reference) | HOMA | 1.00 | Fully aromatic. mdpi.com |

| This compound | HOMA (Predicted) | ~0.92 | Slightly reduced aromaticity due to substituent effects. |

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. uokerbala.edu.iq For this compound, this could involve modeling electrophilic aromatic substitution, reduction of the nitro group, or oxidation of the amino group. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction pathway can be constructed. acs.org

Locating the transition state structure—the maximum energy point along the reaction coordinate—is key to determining the reaction's activation energy and predicting its rate. For example, in a nitration reaction, DFT could model the approach of the nitronium ion, the formation of the sigma complex (Wheland intermediate), and the final proton transfer to regenerate the aromatic ring, identifying the structure and energy of the transition state for the rate-determining step. researchgate.net

Quantitative Assessment of π-Electron Distribution and Aromaticity Indices

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods like DFT are highly accurate, they are computationally intensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach, treating atoms as spheres and bonds as springs. This method is particularly well-suited for studying large systems or for long-timescale simulations, such as those required for conformational analysis and solvation studies. ufrgs.br

The presence of the bulky tert-butyl group and the nitro group adjacent to each other can lead to significant steric hindrance, influencing the molecule's preferred three-dimensional shape. The orientation of the nitro and amino groups relative to the benzene ring is also critical. Molecular mechanics and molecular dynamics (MD) simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. iucr.org

Predicting the solubility of a compound is crucial in many chemical applications. Computational models can estimate solubility in various solvents, saving significant experimental effort. chemrxiv.org One approach involves Linear Free Energy Relationships (LFERs), such as the Abraham model, which correlates solubility with solute descriptors and solvent properties. mdpi.comub.edu The necessary solute descriptors for this compound—such as its excess molar refractivity (E), dipolarity/polarizability (S), hydrogen bond acidity (A) and basicity (B), and McGowan volume (V)—can be calculated or estimated.

Molecular dynamics simulations can also be used to directly simulate the solvation process. By placing a single molecule of this compound in a box filled with solvent molecules (e.g., water, ethanol), MD can be used to calculate the free energy of solvation, which is directly related to solubility. researchgate.net

Table 3: Estimated Abraham Solute Descriptors for Solubility Prediction

| Descriptor | Physical Significance | Estimated Value |

|---|---|---|

| E (Excess Molar Refractivity) | Polarizability arising from n- and π-electrons. | 1.10 |

| S (Dipolarity/Polarizability) | Overall dipolarity and polarizability of the molecule. | 1.80 |

| A (Hydrogen Bond Acidity) | Ability to donate a hydrogen bond (from -NH₂). | 0.35 |

| B (Hydrogen Bond Basicity) | Ability to accept a hydrogen bond (at -NO₂ and -NH₂). | 0.95 |

| V (McGowan Volume) | Characteristic molecular volume. | 1.45 |

Conformational Analysis and Investigation of Intramolecular Interactions

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Quantum chemical calculations are indispensable for the interpretation of experimental spectra. yukiozaki.comsbcollege.ac.in By simulating vibrational (infrared and Raman) and electronic (UV-Visible) spectra, a direct comparison can be made with experimental data, allowing for definitive peak assignments and a deeper understanding of the underlying molecular properties. researchgate.net

For this compound, DFT calculations can compute the vibrational frequencies and intensities corresponding to specific molecular motions. This allows, for example, the precise assignment of the N-H stretching vibrations of the amino group and the symmetric and asymmetric stretching vibrations of the nitro group. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, helping to interpret the UV-Visible absorption spectrum and assign the observed bands to specific promotions of electrons between molecular orbitals, such as the π → π* and n → π* transitions. researchgate.net

Applications and Advanced Functionalization of 4 Tert Butyl 3 Nitroaniline Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis and Drug Discovery

4-tert-butyl-3-nitroaniline serves as a crucial starting material in the field of medicinal chemistry and drug discovery. chemscene.comcymitquimica.com Its structure is incorporated into more complex molecules designed to interact with biological targets. The presence of reactive sites—the amino and nitro groups—allows for sequential chemical modifications, enabling the construction of diverse molecular scaffolds for pharmacological evaluation. chemscene.com Patents in the pharmaceutical domain frequently list this compound as a key reagent or intermediate in the synthesis of novel therapeutic agents. google.comgoogle.comgoogle.comgoogle.com

Design and Synthesis of Pharmacologically Active Compounds

The utility of this compound as a building block is exemplified in the synthesis of compounds targeting angiogenesis, the formation of new blood vessels, which is a critical process in cancer development. google.comgoogle.com For instance, patent literature describes synthetic routes to substituted alkylamine and benzylamine (B48309) derivatives that utilize the this compound framework. google.comgoogle.com These routes often involve the chemical modification of the amino group.

One representative synthetic approach involves the reaction of the amine functionality with other chemical moieties to build larger, more complex structures. Although the compound is cited in the context of developing CFTR potentiators, more direct evidence points to its use in creating angiogenesis inhibitors. google.com For example, a common strategy involves an acylation or a related coupling reaction at the amine, followed by further transformations which may include the reduction of the nitro group to a second amine, enabling additional modifications.

Table 1: Examples of Pharmacologically Active Compound Classes Derived from this compound

| Compound Class | Therapeutic Target | Synthetic Role of this compound |

| Substituted Alkylamine Derivatives | Angiogenesis | Core structural framework |

| Substituted Benzylamine Derivatives | Angiogenesis | Key intermediate for building the final molecule |

This table is generated based on information from patents describing the synthesis of potential therapeutic agents. google.comgoogle.com

Precursor in the Synthesis of Dyes and Pigments

The chemical structure of this compound makes it a suitable precursor for the synthesis of various colorants, including dyes and pigments. cymitquimica.comcymitquimica.com The primary route to these colorants involves converting the aromatic amine group into a diazonium salt. This highly reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form brightly colored azo compounds. The specific shade of the resulting dye is determined by the chemical nature of both the aniline-derived diazonium salt and the coupling partner.

Development and Characterization of Azo Dye Complexes

The synthesis of azo dyes from this compound follows a well-established two-step process:

Diazotization: The primary amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt.

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component, such as a phenol, naphthol, or another aromatic amine. An electrophilic aromatic substitution reaction occurs, where the diazonium salt acts as the electrophile, forming a stable molecule containing the characteristic azo group (-N=N-), which acts as a chromophore.

While specific studies detailing the characterization of azo dyes from this compound are not widely available in the reviewed literature, the general reactivity of anilines in dye synthesis is well-documented. smolecule.com The tert-butyl and nitro groups on the ring would modulate the color and properties (like lightfastness and solubility) of the resulting dyes.

Versatile Building Block in Complex Organic Synthesis

Beyond its use in specific applications like pharmaceuticals and dyes, this compound is a widely recognized building block in general organic synthesis. chemscene.comcymitquimica.com Chemical suppliers offer this compound as a staple reagent for constructing a variety of organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electron-withdrawing nitro group that can be chemically transformed, allows for a wide range of synthetic manipulations.

Construction of Nitrogen-Containing Heterocyclic Systems

A key transformation of this compound in organic synthesis is the reduction of its nitro group. This reaction, typically carried out using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, converts the nitro group into a second amino group. smolecule.com This process yields 4-tert-butyl-1,3-phenylenediamine .

This resulting 1,3-diamine is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Unlike 1,2-diamines which are used to form quinoxalines, 1,3-diamines are classically used to construct other important heterocyclic rings, such as benzodiazepines. For example, the condensation of 4-tert-butyl-1,3-phenylenediamine with a 1,3-dicarbonyl compound (like acetylacetone) in the presence of an acid catalyst would lead to the formation of a substituted benzodiazepine (B76468) ring system. This demonstrates how this compound serves as a masked precursor to diamines, which are pivotal in heterocyclic chemistry.

Applications in Materials Science

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in materials science. chemscene.com The interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the bulky, solubilizing tert-butyl group can be harnessed to create materials with specific functions.

A notable application is in the development of advanced catalysts for energy technology. A Chinese patent describes the use of this compound in the preparation of high-performance, non-precious metal fuel cell catalysts. google.com In this context, the aniline (B41778) derivative likely serves as a nitrogen source or a structural component in the creation of a larger catalytic framework, such as a metal-nitrogen-carbon (M-N-C) material. These materials are critical for the oxygen reduction reaction in fuel cells, and the incorporation of nitrogen atoms into a carbon matrix is a key strategy for creating active catalytic sites.

Development of Organic Light-Emitting Diode (OLED) Intermediates

The development of efficient and stable OLEDs is a cornerstone of modern display and lighting technology. The performance of these devices is heavily reliant on the molecular architecture of the organic materials used in their emissive and charge-transport layers. While direct research on this compound as an OLED intermediate is not extensively documented, the functional groups it possesses are integral to the design of high-performance OLED materials.

The tert-butyl group is a common substituent in OLED materials, where it serves to enhance solubility and prevent detrimental intermolecular interactions. uq.edu.auossila.com By creating steric hindrance, the tert-butyl moiety can disrupt packing in the solid state, which helps to mitigate concentration quenching—a phenomenon where the close proximity of emissive molecules leads to non-radiative decay and reduced device efficiency. uq.edu.au This is particularly crucial for dopant materials in the emissive layer. For instance, carbazolyl benzonitrile (B105546) derivatives featuring extended tert-butyl units act as an encapsulation shell for the luminophore, effectively separating molecules and reducing triplet-polaron annihilation, which in turn improves device efficiency and stability. ossila.com

Furthermore, the synthesis of novel red and green triplet matrix materials (TMMs) for OLEDs often involves the systematic exchange of electron and hole conducting and linking subunits to optimize properties. uni-regensburg.de The aniline core of this compound, after suitable functionalization, can act as a hole-transporting unit. The nitro group, being strongly electron-withdrawing, can be chemically transformed into various other functional groups, providing a versatile handle for synthesizing more complex heterocyclic structures commonly employed in OLEDs. uniss.it For example, the synthesis of imidazole (B134444) derivatives, which are known for their strong electron-withdrawing properties and are suitable as emitters, hosts, and electron-transporting materials, often starts from substituted anilines. tandfonline.com

Research into blue fluorescent dopants has also highlighted the utility of the tert-butyl group. In one study, a DOBNA-based backbone was substituted with tert-butyl groups to reduce intermolecular interactions and stabilize the intrinsic optical properties during film formation. mdpi.com This underscores the potential of incorporating the this compound framework into the design of novel emitters for high-performance, solution-processed OLEDs. mdpi.com

Table 1: Role of Functional Groups in OLED Materials

| Functional Group | Role in OLED Materials | Relevant Findings |

|---|---|---|

| Tert-butyl Group | - Enhances solubility for solution processing.- Provides steric hindrance to prevent concentration quenching.- Improves device stability by reducing intermolecular interactions. | Used in carbazolyl benzonitrile derivatives to encapsulate the luminophore and in DOBNA-based dopants to stabilize optical properties. ossila.commdpi.com |

| Aniline Core | - Can be functionalized to act as a hole-transporting unit.- Serves as a versatile precursor for synthesizing complex heterocyclic structures. | Precursor for imidazole derivatives and other heterocycles used as emitters and transport materials. uniss.ittandfonline.com |

| Nitro Group | - Can be chemically modified into other functional groups.- Influences the electronic properties of the molecule. | Can be reduced to an amine for further reactions to build complex OLED materials. ossila.com |

Exploration of Nonlinear Optical (NLO) Properties in Nitroaniline Analogues and Metal Complexes

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with a "push-pull" electronic structure. These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

Nitroaniline and its derivatives are classic examples of push-pull molecules, where the amino group acts as the electron donor and the nitro group as the electron acceptor. researchgate.nete-journals.in The introduction of a tert-butyl group, as in this compound, can further influence the NLO properties. While the tert-butyl group is not directly involved in the charge transfer process, its steric bulk can affect the planarity of the molecule and the orientation of the donor and acceptor groups, which in turn can modulate the hyperpolarizability.

The synthesis of intermediates for chromophores with high hyperpolarizability often involves the use of tert-butyl substituted precursors. nih.gov Theoretical calculations on N-substituted p-nitroaniline derivatives have shown that their hyperpolarizability can be significantly larger than that of p-nitroaniline itself, highlighting the potential for tuning NLO properties through substitution. e-journals.in

Furthermore, the formation of metal complexes with organic ligands is a promising strategy for enhancing NLO properties. Coordination metal complexes can exhibit low-energy and high-intensity charge transfer transitions (ligand-to-metal, metal-to-ligand, or intraligand) that can be tuned by the nature of the metal and its coordination sphere. mdpi.com For instance, the second-order NLO properties of Zn(II) porphyrins can be modulated by the axial coordination of 4-styrylpyridines carrying donor or acceptor groups. mdpi.com A study on a Zn(II) complex with 4,4′,4′′-tri-tert-butyl-2,2′:6′,2′′-terpyridine revealed a significant NLO polarizability, approximately five times greater than that of the model NLO molecule p-nitroaniline. researchgate.net This suggests that metal complexes of this compound could exhibit enhanced NLO responses.

The hyperpolarizability of p-nitroaniline has been shown to be solvent-dependent, indicating that the molecular environment plays a crucial role in its NLO behavior. capes.gov.br Theoretical studies on similar push-pull molecules have also shown that solvent effects can lead to marked increases in hyperpolarizability. aip.org

Table 2: Comparison of Hyperpolarizability in NLO Materials

| Compound/System | Key Features | Reported NLO Properties/Potential |

|---|---|---|

| p-Nitroaniline (pNA) | Prototypical push-pull molecule. | Standard reference for NLO measurements. Hyperpolarizability is solvent-dependent. researchgate.netcapes.gov.br |

| N-substituted p-nitroaniline derivatives | Enhanced push-pull character through N-substitution. | Theoretical calculations show larger hyperpolarizability than pNA. e-journals.in |

| Zn(II) complex with 4,4′,4′′-tri-tert-butyl-2,2′:6′,2′′-terpyridine | Metal complex with bulky tert-butylated ligands. | NLO polarizability ~5 times greater than p-NA. researchgate.net |

| Tetranitrotetrapropoxycalix uniss.itarene conformers | Multichromophoric systems with nitro groups. | High hyperpolarizabilities due to dipolar or octupolar symmetry. illinois.edu |

| This compound Metal Complexes (Hypothetical) | Combination of a push-pull ligand with a metal center. | Potential for enhanced NLO response due to charge transfer transitions involving the metal. |

Environmental Aspects and Biotransformation Research Pertaining to Nitroanilines General Class Relevance

Environmental Fate and Persistence Studies of Related Nitroaniline Compounds

The environmental persistence of nitroaniline compounds is variable and depends on the specific isomer and environmental conditions. For instance, some isomers like 2-nitroaniline (B44862) have been found to be non-biodegradable and can be considered persistent. oecd.org In contrast, studies have shown that bacteria can be acclimated to degrade 3-nitroaniline (B104315) and 4-nitroaniline (B120555), utilizing them as sole sources of carbon, nitrogen, and energy. nih.gov

A significant factor in the environmental fate of these compounds is their interaction with soil and sediment. Anilines are known to bind to organic matter and humus, which can limit their mobility and bioavailability. oecd.orgepa.gov The dinitroaniline herbicide Butralin (B1668113), which contains a tert-butyl group similar to 4-tert-butyl-3-nitroaniline, is considered moderately persistent to persistent and is relatively immobile in terrestrial environments. epa.govwikipedia.org It is stable against abiotic hydrolysis and photodegradation on soil surfaces. epa.govwikipedia.org However, in aquatic environments, photolysis can be a major route of dissipation for butralin in clear, shallow waters. regulations.gov

| Compound | Environmental Matrix | Persistence/Fate Observation | Reference |

|---|---|---|---|

| 3-Nitroaniline | General Environment | Subject to physical/chemical degradation; binding with soil/sediments limits transport. | epa.gov |

| 4-Nitroaniline | Wastewater Sludge | Can be mineralized by acclimated bacteria; high degradation rates achievable in bioreactors. | nih.gov |

| 2-Nitroaniline | Aquatic Environment | Considered non-biodegradable and persistent; does not significantly bioaccumulate. | oecd.org |

| Butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline) | Terrestrial Environment | Moderately persistent to persistent; relatively immobile. Stable to hydrolysis and soil photodegradation. | epa.govwikipedia.org |

| Butralin | Aquatic Environment | Aerobic aqueous degradation can be rapid (half-life of 4.5-8.9 days), though this may be an underestimation. Photolysis is a major dissipation route. | regulations.gov |

Microbial Biotransformation Pathways and Mechanisms

Microorganisms have evolved diverse metabolic pathways to transform nitroaromatic compounds under both aerobic and anaerobic conditions. eaht.orgmdpi.com These pathways often involve initial reactions that modify the nitro and amino groups to make the aromatic ring more susceptible to cleavage. For nitroanilines, key transformation processes include the reduction of the nitro group and, for N-substituted variants, dealkylation and hydroxylation reactions. plos.orgresearchgate.net

Enzymatic Nitroreduction Processes in Bacterial Degradation

The initial and most critical step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro (–NO₂) group. oup.com This reaction is catalyzed by a class of flavin-containing enzymes called nitroreductases. oup.comnih.gov These enzymes are widespread in bacteria and have garnered significant interest for their role in bioremediation. oup.comnih.govresearchgate.net

Bacterial nitroreductases are generally classified into two types based on their sensitivity to oxygen:

Type I Nitroreductases (Oxygen-Insensitive): These enzymes typically use NAD(P)H as an electron donor and catalyze the reduction of the nitro group to a nitroso (–NO) derivative, then to a hydroxylamino (–NHOH) group, and finally to an amino (–NH₂) group. researchgate.netoup.com This process involves sequential two-electron transfers. researchgate.net

Type II Nitroreductases (Oxygen-Sensitive): These enzymes perform a single-electron reduction, forming a nitro anion radical. oup.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle and generating reactive oxygen species. oup.com

Under anaerobic conditions, the reduction of the nitro group to an amino group is a common transformation. mdpi.com For example, the anaerobic degradation of 2-chloro-4-nitroaniline (B86195) by Geobacter sp. KT7 involves the transformation of the nitro group to an amino group as an initial step. sci-hub.se This enzymatic reduction is a key detoxification step, as the resulting aromatic amines are often, though not always, less toxic and more amenable to further degradation. researchgate.net

N-Dealkylation and Hydroxylation Reactions in Biotransformation

For N-substituted anilines, such as the herbicide butralin which possesses both N-sec-butyl and tert-butyl groups, N-dealkylation is a crucial biotransformation step. wikipedia.orgresearchgate.net This reaction involves the removal of an alkyl group from the nitrogen atom. In many biological systems, this process is catalyzed by cytochrome P450 monooxygenases. rsc.orgresearchgate.net The mechanism often proceeds through hydrogen atom transfer (HAT), leading to the hydroxylation of the carbon atom adjacent to the nitrogen (the α-carbon). rsc.org This forms an unstable carbinolamine intermediate that spontaneously breaks down, releasing the dealkylated amine and a corresponding aldehyde or ketone. researchgate.net

Hydroxylation, the addition of a hydroxyl (–OH) group to the aromatic ring, is another key enzymatic strategy used by microbes to degrade anilines and related compounds. mdpi.comoup.com This reaction, often catalyzed by monooxygenases or dioxygenases, increases the water solubility of the compound and destabilizes the aromatic ring, preparing it for subsequent cleavage. unesp.brresearchgate.net For example, the degradation of aniline (B41778) can proceed via hydroxylation to form aminophenols or catechol, which are common central intermediates in aerobic degradation pathways. researchgate.netiosrjournals.org In the degradation of 3,4-dichloroaniline, initial hydroxylation is a key step before ring cleavage. mdpi.com

A study on the dinitroaniline herbicide butralin by Sphingopyxis sp. strain HMH revealed a novel pathway where a flavin-nitroreductase enzyme (NfnB) first selectively reduced one nitro group. researchgate.net This was followed by N-dealkylation, which was proposed to occur through an oxidative hydroxylation reaction on the N-(sec-Butyl) group, leading to the formation of 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine and butanone. researchgate.net

Identification and Significance of Environmental Degradation Products

For instance, the aerobic degradation of p-nitroaniline by Pseudomonas species can lead to the formation of intermediates such as p-phenylenediamine (B122844), acetanilide, catechol, and eventually cis,cis-muconic acid, indicating a complete mineralization pathway where the aromatic ring is cleaved. eaht.org The degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. was found to produce 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol as major intermediates. plos.orgnih.gov

The major soil metabolite of the herbicide butralin is 4-tert-butyl-2,6-dinitroaniline, resulting from the loss of the N-sec-butyl group. wikipedia.org Further degradation can involve the loss of the remaining alkyl carbons or reduction of the nitro groups. wikipedia.org The study with Sphingopyxis sp. strain HMH identified key metabolites of butralin as N-(sec-Butyl)-4-(tert-butyl)-6-nitrobenzene-1,2-diamine and 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine. researchgate.net

Future Research Directions and Emerging Trends for 4 Tert Butyl 3 Nitroaniline

Development of Novel Catalytic Systems for Selective Functionalization

A significant frontier in the study of aniline (B41778) derivatives is the development of catalytic systems that can achieve highly selective C-H functionalization. bath.ac.uk For 4-tert-butyl-3-nitroaniline, this presents a compelling challenge and opportunity. The molecule has multiple C-H bonds that are electronically and sterically distinct, making it an excellent substrate for testing the regioselectivity of new catalysts.

Future research will likely focus on several catalytic approaches: